molecular formula C₉H₁₀F₃NO₂ B1142369 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol CAS No. 852392-18-8

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol

Katalognummer: B1142369
CAS-Nummer: 852392-18-8
Molekulargewicht: 221.18
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structural Formula

This compound is an aromatic β-amino alcohol with the following molecular characteristics:

Property Value
IUPAC Name This compound
CAS Registry Number 852392-18-8
Molecular Formula C₉H₁₀F₃NO₂
Molecular Weight 221.18 g/mol
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O
InChI InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2

The core structure consists of a phenyl ring substituted at the 3-position with a trifluoromethoxy group (–OCF₃), and at the 1-position with a two-carbon chain bearing both an amino (–NH₂) and a hydroxyl (–OH) group, resulting in a chiral center at the α-carbon.

Crystallographic Data and Crystal System

Although no single-crystal X-ray diffraction data for this compound itself has been published to date, the structural elucidation of closely related trifluoromethoxy-substituted arenes and β-amino alcohols provides a reliable basis for inferring its likely crystallographic characteristics. The trifluoromethoxy group, as established in crystallographic studies of similar compounds, typically adopts an orientation orthogonal to the aromatic plane due to steric and electronic factors, a feature that influences the overall packing and hydrogen bonding in the solid state.

The following table summarizes the crystallographic parameters of analogous compounds, which inform the expected geometry of this compound:

Parameter Value (Analogous Compounds)
Crystal System Monoclinic or Triclinic
Common Space Groups P2₁/n, P1
Unit Cell Dimensions (Å) a ≈ 7–12, b ≈ 7–12, c ≈ 14–16
Angles (°) α ≈ 90, β ≈ 90–102, γ ≈ 90–105
Z (No. of formula units) 2
Density (g/cm³) 1.2–1.5
Data Source

The presence of the amino and hydroxyl groups enables intermolecular hydrogen bonding, which is expected to play a significant role in the crystal packing. In related structures, hydrogen bonds are observed between the amino group (as donor) and the oxygen atom of the trifluoromethoxy or hydroxyl group (as acceptor), contributing to the formation of chain or dimeric motifs in the crystal lattice.

Molecular Geometry and Stereochemistry

The molecular geometry of this compound is defined by the following key features:

  • Aromatic Ring: The benzene ring maintains planarity, with the trifluoromethoxy group at the meta (3) position. The OCF₃ substituent is known to be nearly orthogonal to the plane of the ring, due to both electronic repulsion and steric bulk.
  • Side Chain: The side chain at the 1-position consists of a two-carbon bridge, with the first carbon (benzylic) bearing a hydroxyl group and the second carbon bearing a primary amino group. This arrangement creates a stereogenic center at the benzylic carbon.
  • Chirality: The presence of the chiral center allows for two enantiomers, (R)- and (S)-2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol. The enantiomers can be resolved, and their absolute configuration can be determined by X-ray crystallography or chiroptical methods.

The following table presents typical bond lengths and angles for the core structure, as inferred from related compounds and quantum mechanical calculations:

Bond/Angle Typical Value (Å/°)
C–O (hydroxyl) 1.36–1.43 Å
C–N (amino) 1.45–1.48 Å
C–O (trifluoromethoxy) 1.36–1.39 Å
C–F (in OCF₃) 1.32–1.36 Å
C–C (aromatic) 1.38–1.40 Å
C–C (side chain) 1.51–1.53 Å
C–C–O (hydroxyl angle) 109–112°
C–C–N (amino angle) 108–111°
O–C–F (in OCF₃) 106–108°

These geometric parameters are consistent with standard values for aromatic β-amino alcohols and trifluoromethoxy-substituted arenes.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding is a dominant feature in the solid-state structure of this compound. The amino and hydroxyl groups act as both hydrogen bond donors and acceptors, facilitating the formation of extended hydrogen-bonded networks. In analogous structures, such as other β-amino alcohols and trifluoromethoxy-substituted compounds, the following hydrogen bonding motifs are observed:

  • N–H···O (hydroxyl): The amino hydrogen forms a hydrogen bond with the hydroxyl oxygen of a neighboring molecule.
  • O–H···N (amino): The hydroxyl hydrogen can interact with the amino nitrogen of an adjacent molecule.
  • C–H···F (trifluoromethoxy): Weak hydrogen bonds may also form between aromatic or aliphatic hydrogens and the fluorine atoms of the OCF₃ group.

These interactions contribute to the stabilization of the crystal lattice and influence the melting point, solubility, and mechanical properties of the compound.

Eigenschaften

IUPAC Name

2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGZPXKBMIKDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

. .

Mode of Action

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol interacts with its targets by inhibiting their activity. . .

Biochemical Pathways

. .

Pharmacokinetics

.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context. . .

Biologische Aktivität

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol, a compound with the CAS number 852392-18-8, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3NO2, with a molecular weight of 221.18 g/mol. The presence of the trifluoromethoxy group contributes to its unique chemical behavior and interaction with biological systems.

PropertyValue
Molecular FormulaC9H10F3NO2
Molecular Weight221.18 g/mol
CAS Number852392-18-8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and amine precursors under controlled conditions. Various methodologies have been explored, including:

  • Nucleophilic substitution reactions : Trifluoromethoxy groups can be introduced via nucleophilic substitution on suitable electrophiles.
  • Reduction reactions : The conversion of nitro or carbonyl precursors to amino groups can be achieved through catalytic hydrogenation or chemical reduction methods.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

The biological activity of this compound is believed to be mediated through its interaction with bacterial cell membranes, leading to increased permeability and eventual cell lysis. Additionally, it may inhibit key metabolic pathways by acting as a competitive inhibitor of essential enzymes.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry evaluated the antimicrobial efficacy of various derivatives of phenolic compounds, including this compound. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Pharmacological Evaluation : In another investigation, the pharmacological profile of this compound was assessed alongside other fluorinated analogs. The study found that the trifluoromethoxy substitution enhanced the lipophilicity and bioavailability of the compound, thereby improving its overall efficacy in biological systems .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

Key Intermediate for Drug Synthesis:
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. One notable application is its role in the production of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used to prevent nausea and vomiting caused by chemotherapy. The compound's ability to facilitate the synthesis of such therapeutics underscores its importance in drug development.

Neuroprotective Agents:
The compound is also utilized in synthesizing neuroprotective agents. Specifically, it acts as a chiral building block for compounds like (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, which has shown potential in treating neurodegenerative diseases .

Biocatalysis

Whole-Cell Catalysis:
In biocatalysis, this compound is used to enhance the production of optically active compounds through whole-cell catalysis. For instance, researchers have developed methods using recombinant E. coli to biotransform 3'-(trifluoromethyl)acetophenone into (R)-MTF-PEL with high enantioselectivity. This process highlights the compound's utility in producing chiral alcohols essential for pharmaceutical applications .

Microbial Strain Optimization:
Studies have shown that optimizing microbial strains can significantly increase the yield of desired products. For example, using specific E. coli variants has led to yields exceeding 99% for certain transformations involving this compound .

Chemical Catalysis

Asymmetric Reduction Processes:
The compound is involved in asymmetric reduction processes where it serves as a catalyst or cofactor. In one study, it was demonstrated that this compound could effectively catalyze the reduction of 3,5-bis(trifluoromethyl)acetophenone to produce enantiomerically enriched alcohols. This application is particularly relevant for synthesizing pharmaceuticals that require specific stereochemistry .

Cofactor Regeneration:
Additionally, the compound has been employed in cofactor regeneration strategies that enhance the efficiency of whole-cell biocatalysis systems. By optimizing reaction conditions, researchers have achieved significant improvements in substrate-to-catalyst ratios, thereby increasing overall yields in biotransformation processes.

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Outcomes/Results
Pharmaceutical ChemistrySynthesis of AprepitantKey intermediate for NK-1 receptor antagonist
Neuroprotective AgentsChiral building block for neuroprotective compoundsEssential for treating neurodegenerative diseases
BiocatalysisWhole-cell catalysis with E. coliYields >99% enantioselectivity
Chemical CatalysisAsymmetric reduction of acetophenonesProduction of optically active alcohols
Cofactor RegenerationEnhancing whole-cell biocatalysis efficiencyImproved substrate-to-catalyst ratios

Case Studies

Case Study 1: Synthesis of Aprepitant
In a study focusing on the synthesis of Aprepitant, researchers highlighted how this compound was pivotal in creating a key intermediate. The study demonstrated successful synthesis routes that led to high yields and purity levels suitable for clinical applications.

Case Study 2: Biotransformation Using Recombinant E. coli
Another significant study involved optimizing conditions for the biotransformation of 3'-(trifluoromethyl)acetophenone using recombinant E. coli. The research detailed how varying substrate concentrations and reaction conditions influenced yield and enantioselectivity, showcasing the practical applications of this compound in industrial biotechnology.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The trifluoromethoxy group distinguishes this compound from analogs with trifluoromethyl (-CF₃) or halogenated substituents. Key structural comparisons include:

Piperazine-Containing Derivatives

Compounds such as 2-Amino-2-phenyl-1-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)ethan-1-one (38) () and 2-Amino-1-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)-propan-1-one (18) () share the trifluoromethoxy-phenyl motif but incorporate a piperazine ring and ketone functional group. These structural differences result in higher molecular weights (318–380 g/mol) compared to the ethanolamine backbone of the target compound (~223–249 g/mol) .

Trifluoromethyl-Substituted Analogs
  • 2-Amino-1-(3-trifluoromethyl-phenyl)-ethanol HCl (): Replaces -OCF₃ with -CF₃, reducing polarity. Molecular weight: 249.64 g/mol (C₉H₁₁ClF₃NO).
  • (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol (): Chiral ethanol derivative with -CF₃; MW 205.18 g/mol (C₉H₁₀F₃NO).
Fluoro- and Nitro-Substituted Derivatives

lists thiazole derivatives (e.g., 2-(3-Fluoro-5-nitrophenyl)-4-[4-(trifluoromethoxy)phenyl]thiazole ) with additional electron-withdrawing groups, which may enhance binding affinity but reduce solubility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol* C₉H₁₀F₃NO₂ (assumed) ~223–249 Aminoethanol, ether 3-OCF₃
Compound 38 () C₁₉H₂₀F₃N₃O₂ 380.15 Ketone, piperazine 3-OCF₃, phenyl
Compound 18 () C₁₄H₁₈F₃N₃O₂ 318.13 Ketone, piperazine 3-OCF₃, propanone
2-Amino-1-(3-CF₃-phenyl)-ethanol HCl () C₉H₁₁ClF₃NO 249.64 Aminoethanol, HCl salt 3-CF₃
(R)-2-Amino-2-(3-CF₃-phenyl)ethanol () C₉H₁₀F₃NO 205.18 Chiral aminoethanol 3-CF₃
Key Observations:

Trifluoromethoxy vs.

Ketones vs. Ethanols: Piperazine-containing ketones (e.g., Compound 38) exhibit higher molecular weights and altered pharmacokinetic profiles due to increased lipophilicity .

Chirality: Enantiomers like (R)-2-Amino-2-(3-CF₃-phenyl)ethanol () highlight the role of stereochemistry in biological activity, though data for the target compound’s enantiomers are unspecified .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Imine Formation : The aldehyde reacts with ammonia to form an imine intermediate.

  • Reduction : The imine is reduced to the corresponding amine, yielding the amino alcohol.

Optimized Parameters (derived from analogous trifluoromethyl systems):

ParameterValue
SolventEthanol/Water (9:1 v/v)
Temperature25–30°C
Reducing AgentNaBH₄ (2.5 equiv)
Reaction Time12–24 hours
Yield (Analogous)65–78%

Challenges include the hygroscopic nature of NaBH₄ and potential over-reduction. Steric hindrance from the trifluoromethoxy group may necessitate prolonged reaction times compared to non-fluorinated analogs.

Biocatalytic Reduction Using Immobilized Ketoreductases

Biocatalysis offers enantioselective synthesis of alcohols via ketoreductases (KREDs). For this compound, the reduction of 1-[3-(trifluoromethoxy)phenyl]ethanone to the corresponding alcohol, followed by amination, is a viable pathway.

Immobilized KRED Workflow

  • Enzyme Immobilization : Covalent attachment of KRED to amino-functionalized silica supports.

  • Reduction : Substrate (1 mM) in 90:10 IPA/water at 30°C for 24 hours.

  • Amination : Conversion of the alcohol to the amino alcohol via transamination or nucleophilic substitution.

Performance Metrics :

MetricValue
Conversion>99%
Enantiomeric Excess>99.9% (S-isomer)
Reusability5 cycles without loss

This method excels in stereocontrol but requires high-purity ketone precursors. Scale-up using continuous flow reactors enhances throughput.

Multi-Enzyme Cascade Synthesis

Inspired by L-phenylalanine-derived amino alcohol synthesis, a four-step enzymatic cascade could be adapted:

  • Deamination : Convert a trifluoromethoxy-substituted aromatic amino acid to cinnamic acid.

  • Decarboxylation : Generate styrene derivatives.

  • Epoxidation : Form epoxide intermediates.

  • Ring-Opening : React epoxide with ammonia to yield amino alcohol.

Hypothetical Conditions :

StepEnzymeConditions
DeaminationTyrosine ammonia lyasepH 9, 30°C
DecarboxylationFerulic acid decarboxylasepH 6.5–7, 30°C
EpoxidationMonooxygenaseNADPH, O₂
Ring-OpeningAmmonia lyaseAq. NH₃, 25°C

This route emphasizes sustainability but demands genetic engineering for tailored enzyme activity.

Epoxide Ring-Opening with Ammonia

Epoxide aminolysis provides a stereospecific pathway. Synthesis involves:

  • Epoxidation : Oxidize 3-(trifluoromethoxy)styrene to the epoxide.

  • Aminolysis : Treat with ammonia to open the epoxide ring.

Key Variables :

ParameterEffect on Yield
SolventPolar aprotic (e.g., DMF)
Ammonia Concentration2–4 M
Temperature60–80°C

Side reactions, such as diol formation, necessitate careful stoichiometric control.

Comparative Analysis of Synthetic Methods

MethodYieldEnantioselectivityScalabilityCost Efficiency
Reductive AminationModerateLowHighLow
BiocatalyticHighHighModerateHigh
Enzyme CascadeVariableHighLowVery High
Epoxide AminolysisLowModerateModerateModerate

Biocatalytic methods dominate in enantioselectivity, while reductive amination suits bulk production. Enzyme cascades, though costly, align with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A plausible synthesis involves reductive amination of the corresponding ketone precursor. For example, 1-[3-(trifluoromethoxy)phenyl]ethanone can be reacted with ammonia or an ammonium source under hydrogenation conditions using catalysts like palladium on carbon. Steric and electronic effects of the trifluoromethoxy group may necessitate optimized reaction times (e.g., 16–24 hours) and temperatures (40–60°C). Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) improves purity .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aromatic substitution patterns (e.g., para/ortho/meta for trifluoromethoxy group) and adjacent aminoethanol moiety.
  • FT-IR : Identify hydroxyl (-OH, ~3200–3500 cm⁻¹) and amine (-NH₂, ~3300 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Validate molecular weight (206.16 g/mol) via ESI-MS or GC-MS .

Q. How can researchers determine the solubility and partition coefficient (logP) of this compound for formulation studies?

  • Methodological Answer :

  • Solubility : Test in solvents (e.g., water, ethanol, DMSO) using UV-Vis spectroscopy or gravimetric analysis. The trifluoromethoxy group increases lipophilicity, suggesting limited aqueous solubility.
  • logP : Measure experimentally via reversed-phase HPLC using a C18 column and calibrate against standards. Predicted logP ≈ 2.08 (similar to structural analogs) .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes).
  • Enzymatic Resolution : Lipases or acylases can selectively esterify/desterify enantiomers.
  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

Q. How does the trifluoromethoxy group influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The electron-withdrawing trifluoromethoxy group may reduce oxidative metabolism by cytochrome P450 enzymes.
  • Stability Studies : Assess pH-dependent degradation (e.g., simulated gastric fluid) and identify metabolites using high-resolution MS .

Q. What computational models predict the compound’s binding affinity to adrenergic or dopaminergic receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptor active sites (e.g., β2-adrenergic receptor). Focus on hydrogen bonding between the aminoethanol moiety and conserved aspartate residues.
  • QSAR : Develop models correlating substituent effects (e.g., trifluoromethoxy position) with biological activity .

Q. How can researchers analyze and address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies for variations in assay conditions (e.g., cell lines, incubation times).
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., IC₅₀ determination in triplicate). Contradictions may arise from impurity profiles or enantiomeric ratios .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.